1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid
Description
Properties
Molecular Formula |
C12H12O4 |
|---|---|
Molecular Weight |
220.22 g/mol |
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2,3-dicarboxylic acid |
InChI |
InChI=1S/C12H12O4/c13-11(14)9-5-7-3-1-2-4-8(7)6-10(9)12(15)16/h1-4,9-10H,5-6H2,(H,13,14)(H,15,16) |
InChI Key |
PDIYUGFOSZZYOF-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(CC2=CC=CC=C21)C(=O)O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Method from Alkoxybenzyl Alcohols (Chinese Patent CN106748752A)
This method involves a six-step process starting from ortho-phthalaldehyde derivatives and maleic anhydride, with careful control of reaction conditions to improve yield and reduce environmental impact:
| Step | Reaction Type | Description | Key Conditions and Notes |
|---|---|---|---|
| I | Acetalation | Formation of ortho-phthalaldehyde monoacetal by reacting ortho-phthalaldehyde with alcohol (C2-C4) and acid catalyst | Heat under reflux with hexamethylene to remove water, yielding OPA monoacetal |
| II | Reduction | Reduction of OPA monoacetal to 2-alkoxybenzyl alcohol using tetrahydrofuran solvent and reducing agent | Slow addition, reflux, micro-reflux termination with water and HCl, temperature control critical (95-105°C) |
| III | Hydrolysis | Hydrolysis of 2-alkoxybenzyl alcohols in methanol with acidic catalyst and NaOH solution | Reflux heating, extraction with petroleum ether, drying to yield 2-methoxybenzo dihydrofurans |
| IV | Cycloaddition | Reaction of dihydrofurans with maleic anhydride and acetic anhydride in organic solvent (chlorobenzene, toluene, xylenes) | Reflux heating, crystallization upon cooling, filtration to obtain oxo acid anhydrides |
| V | Dehydration | Conversion of oxo acid anhydrides to naphthalic anhydrides by acid treatment | Use of concentrated HCl, H2SO4 or HNO3, temperature control below 50°C, reaction time 5-7 hours |
| VI | Hydrolysis | Final hydrolysis of naphthalic anhydride with NaOH solution to yield 2,3-naphthalenedicarboxylic acid | pH adjusted to 5-6, reaction at 20-60°C for 2-4 hours, filtration and drying to obtain product |
Key advantages : This method offers mild reaction conditions, low pollution, and suitability for large-scale industrial production. Product purity and yield are significantly improved compared to earlier methods using dimethylformamide and sodium iodide.
Preparation from Alkali Metal 2-Naphthoates (US Patent US3487106A)
This process focuses on the selective carboxylation of alkali metal 2-naphthoates under anhydrous conditions to produce 2,3-naphthalenedicarboxylic acid:
| Parameter | Description |
|---|---|
| Starting Material | Sodium or potassium 2-naphthoate (alkali metal salt of 2-naphthoic acid) |
| Reaction Conditions | Temperature: 300–500°C (300–425°C preferred with potassium salts) |
| Pressure | CO pressure ≥ 50 psi gauge (above 1000 psi for some conditions) |
| Catalyst | Carbonates such as cadmium carbonate, sodium carbonate, or potassium carbonate |
| Reaction Environment | Anhydrous, exclusion of alkali metal 1-naphthoate to avoid 2,6-isomer formation |
| Outcome | Selective formation of 2,3-naphthalenedicarboxylic acid with naphthalene as a byproduct |
This method is notable for its specificity in producing the 2,3-isomer rather than the more common 2,6-isomer. The choice of alkali metal salt and strict control of temperature, pressure, and catalyst presence are critical for selectivity and yield.
Oxidation of Alkyl-Substituted Tetrahydronaphthalenes (US Patent US3247247A)
An alternative approach involves the oxidation of alkyl-substituted tetrahydronaphthalenes using nitrogen oxides and selenium oxide catalysts:
| Step | Description | Conditions and Notes |
|---|---|---|
| Starting Material | Alkyl-substituted tetrahydronaphthalenes (mono-, di-, or trialkyl derivatives with C1-C6 alkyl groups) | The alkyl groups are oxidized to carboxylic acids while the saturated ring undergoes dehydrogenation |
| Oxidizing Agent | Nitrogen oxides (NO gas) | Elevated temperatures, presence of selenium oxide catalyst, inert solvent |
| Reaction Outcome | Simultaneous oxidation of alkyl side chains to carboxylic acids and dehydrogenation to aromatic ring | Produces naphthalene dicarboxylic acids with minimal ring rupture or side products |
This method is advantageous for converting alkyl tetrahydronaphthalenes directly into corresponding naphthalene carboxylic acids, including the tetrahydro derivatives, with high selectivity and fewer decomposition products.
Comparative Summary of Preparation Methods
| Method | Starting Material | Key Reactions | Advantages | Limitations |
|---|---|---|---|---|
| Multi-step synthesis from OPA derivatives (CN106748752A) | Ortho-phthalaldehyde derivatives | Acetalation, reduction, cycloaddition, hydrolysis | High purity, scalable, mild conditions | Multi-step complexity |
| Carboxylation of alkali metal 2-naphthoates (US3487106A) | Sodium or potassium 2-naphthoate | High-temperature CO reaction with carbonate catalyst | High selectivity for 2,3-isomer | Requires high temperature and pressure |
| Oxidation of alkyl-substituted tetrahydronaphthalenes (US3247247A) | Alkyl-substituted tetrahydronaphthalenes | Oxidation with NO and SeO2 catalyst | Direct oxidation and dehydrogenation | Use of toxic NO gas and selenium compounds |
Research Findings and Industrial Considerations
The multi-step method involving acetal intermediates and cycloaddition (Chinese patent) addresses previous drawbacks such as low yield (~73%), poor purity, and environmental pollution seen in older methods using dimethylformamide and sodium iodide.
The selective carboxylation process (US patent) demonstrates that the choice of alkali metal salt and exclusion of isomeric contaminants are critical to obtain the 2,3-dicarboxylic acid isomer, which is essential for specialized polymer and dye applications.
Oxidation of alkyl-substituted tetrahydronaphthalenes provides a simultaneous ring dehydrogenation and side-chain oxidation route, which is efficient but requires careful handling of reagents and catalysts.
Industrial production favors methods that balance yield, purity, environmental impact, and cost. The Chinese patent method appears promising for scale-up due to its mild conditions and lower pollution.
Chemical Reactions Analysis
1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield naphthalene derivatives with additional functional groups, while reduction reactions can lead to the formation of more saturated compounds .
Scientific Research Applications
1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid has several scientific research applications. In chemistry, it is used as an intermediate compound for synthesizing other organic molecules . In biology and medicine, it may be utilized in the development of pharmaceuticals and other bioactive compounds. Additionally, this compound has industrial applications, particularly in the synthesis of fine chemicals and materials for liquid crystal displays, medicines, pesticides, spices, and inks .
Mechanism of Action
The mechanism of action of 1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid involves its interaction with specific molecular targets and pathways. While detailed studies on its exact mechanism are limited, it is known that the compound can participate in various biochemical reactions due to its functional groups. These interactions can influence the activity of enzymes and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Structural Isomerism and Aggregation Behavior
The position of carboxylic acid groups on the naphthalene ring significantly influences molecular interactions and material properties. For example:
- 2,3-Naphthalenedicarboxylic acid (CAS 2169-87-1) forms spherical aggregates due to π-π stacking and electrostatic interactions, as observed in dendrimer-dye assemblies .
- 1,4-Naphthalenedicarboxylic acid (CAS 53440-12-3) generates cylindrical aggregates under similar conditions, highlighting the critical role of substituent positioning in nanostructure formation .
In contrast, 1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid lacks full aromaticity due to hydrogenation, which likely reduces π-π interactions and alters aggregation dynamics. This structural change may favor flexibility in polymer matrices or modified solubility profiles compared to non-hydrogenated isomers.
Hydrogenated vs. Non-Hydrogenated Analogs
Hydrogenation introduces a partially saturated ring system, modifying key properties:
*Inferred molecular weight based on structural similarity and hydrogenation.
Substituent Effects
The introduction of functional groups further diversifies properties:
- 6-Methoxy-1,2,3,4-tetrahydro-naphthalene-2-carboxylic acid (CAS 2471-69-4) has a methoxy group at position 6, increasing steric bulk and hydrophobicity (LogP = 4.63) . This contrasts with the unsubstituted tetrahydro-dicarboxylic acid, which may exhibit higher polarity and reactivity.
Key Research Findings
- Aggregation Differences : The 2,3-dicarboxylic acid isomer’s spherical aggregation contrasts with cylindrical structures formed by 1,4-isomers, emphasizing positional isomerism’s role in material design .
- Hydrogenation Effects: Partial saturation reduces aromaticity, likely lowering melting points and enhancing solubility in non-polar solvents compared to fully aromatic analogs.
- Polymer Compatibility : Hydrogenated derivatives may bridge the gap between rigid aromatic polymers and flexible aliphatic systems, though further studies are needed .
Biological Activity
1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid (CAS No. 78239-36-8) is a bicyclic compound with the molecular formula CHO and a molecular weight of 220.22 g/mol. This compound has garnered attention in various fields of research due to its potential biological activities and applications in pharmaceuticals and materials science. This article delves into the biological activity of this compound, highlighting its pharmacological properties, safety assessments, and relevant case studies.
Chemical Structure and Properties
The structure of 1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid features two carboxylic acid groups attached to a tetrahydronaphthalene core. Its physical properties include:
| Property | Value |
|---|---|
| Molecular Formula | CHO |
| Molecular Weight | 220.22 g/mol |
| Boiling Point | Not specified |
| Melting Point | 97 °C |
Genotoxicity and Safety Assessments
The European Food Safety Authority (EFSA) conducted a safety assessment concerning the use of similar compounds in food contact materials. The panel concluded that 1,2,3,4-tetrahydronaphthalene derivatives do not raise concerns regarding genotoxicity when used as co-monomers in polyester production. This finding is significant as it suggests a favorable safety profile for potential applications in consumer products .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various naphthalene derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain modifications to the naphthalene structure enhanced antibacterial activity significantly. While specific data for 1,2,3,4-Tetrahydro-naphthalene-2,3-dicarboxylic acid were not detailed in this study, the findings suggest a potential for further investigation into its derivatives .
Case Study 2: Safety Profile in Food Contact Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
